1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone
Description
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-9-7-10-5-3-4-6-11(10)18(9)12(19)8-20-13-14-15-16-17(13)2/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSXONLDNIZQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=NN=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, including the indole and tetrazole moieties. The indole structure is known for its role in various biological activities, while the tetrazole ring contributes to the compound's pharmacological profile. Below is a summary of the compound's chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4OS |
| Molecular Weight | 288.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that compounds containing indole and tetrazole structures exhibit significant anticancer activity. For instance, research has shown that derivatives of indole can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
- Mechanism of Action : The compound may act by inhibiting key proteins involved in tumor growth or by triggering apoptotic pathways. Specifically, studies have highlighted that indole derivatives can influence the Bcl-2 family of proteins, which are critical regulators of apoptosis .
- Case Study : A study involving a series of indole-tetrazole compounds demonstrated that certain derivatives had IC50 values lower than 10 µM against various cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The thiazole moiety present in similar compounds has been linked to antimicrobial properties. Although specific data on the compound is limited, related thiazole-containing compounds have shown promising results against bacterial strains.
- Example Findings : Compounds with thiazole rings exhibited minimum inhibitory concentrations (MIC) ranging from 0.7 to 3.91 μg/mL against Gram-positive bacteria, suggesting that modifications to the indole-tetrazole framework could enhance antimicrobial activity .
Neuroprotective Effects
Indole derivatives are also being investigated for their neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties.
- Research Insights : In models of neurodegeneration, certain indole-based compounds have been shown to reduce oxidative stress and improve neuronal survival rates .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indole or tetrazole rings can significantly affect potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methylation at N1 | Increases lipophilicity |
| Substitution on C5 | Enhances anticancer potency |
| Alteration of Sulfanyl Group | Modulates antimicrobial properties |
Scientific Research Applications
Pharmacological Potential
The primary area of interest for this compound lies in its interaction with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that derivatives of this compound can significantly impact serotonin signaling pathways, which are implicated in mood regulation and anxiety disorders. The following points summarize its pharmacological potential:
- Serotonin Modulation : Studies suggest that compounds similar to 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone act as modulators of serotonin receptors, potentially leading to new treatments for depression and anxiety.
- Neuropharmacology : The unique structure allows for specific interactions with neurotransmitter systems, making it a candidate for developing novel antidepressants or anxiolytics.
Synthetic Chemistry
The compound's synthesis typically involves multi-step organic synthesis techniques. The presence of functional groups such as the indole ring and the tetrazole moiety allows for various chemical reactions, including:
- Electrophilic Aromatic Substitution : The indole ring can participate in these reactions, enabling further modifications to enhance biological activity.
- Nucleophilic Substitution and Cycloaddition : The tetrazole group facilitates these reactions, expanding the potential derivatives that can be synthesized from the parent compound.
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of this compound is essential to understand how variations in its structure affect biological activity. Compounds with similar structures have been shown to exhibit significant biological activities, suggesting that modifications could lead to enhanced efficacy or selectivity towards specific receptor subtypes.
Table 1: Comparison of Similar Compounds
Table 2: Synthesis Pathways
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Electrophilic Substitution | Indole ring modification |
| 2 | Nucleophilic Substitution | Functionalization via tetrazole group |
| 3 | Acylation | Formation of ethanone moiety |
Case Study 1: Serotonin Receptor Interaction
Research conducted on similar compounds has demonstrated their effectiveness in binding to serotonin receptors. A study utilizing radiolabeled ligand binding assays indicated that compounds with indole-tetrazole structures exhibit high affinity for the 5-HT2A receptor, suggesting a pathway for therapeutic development in mood disorders .
Case Study 2: Synthesis and Biological Evaluation
A recent synthesis study focused on derivatives of this compound highlighted its antimicrobial properties alongside its neuropharmacological applications. The synthesized compounds were evaluated for their activity against various bacterial strains, showcasing a dual application in both medicinal chemistry and pharmacology .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The table below compares the target compound with structurally related analogs:
Key Observations :
- Substituent Impact: Replacement of the dihydroindole with a quinoline (as in ) increases molecular weight and lipophilicity, which may enhance membrane permeability. The phenolic analog exhibits higher polarity due to the -OH group.
- Electronic Effects : The oxadiazole in introduces electron-withdrawing characteristics, contrasting with the electron-rich tetrazole in the target compound.
Crystallographic and Spectroscopic Data
- Spectroscopy : IR peaks for C=O (1672 cm⁻¹ in ) and S-C bonds (700–800 cm⁻¹) are critical for characterization.
Preparation Methods
Acylation of 2-Methylindoline
The indoline core is synthesized through Friedel-Crafts acylation of 2-methylindoline. A representative procedure involves:
-
Reagents : 2-Methylindoline (1.0 equiv), chloroacetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv).
-
Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12 hours.
Mechanistic Insight :
The Lewis acid AlCl₃ facilitates electrophilic substitution at the indoline’s 1-position, forming 1-chloroacetyl-2-methylindoline. Subsequent hydrolysis under basic conditions (NaOH, H₂O/THF) yields the ketone intermediate.
Synthesis of the Tetrazole-Thiol Subunit
Cycloaddition Approach for Tetrazole Formation
The 1-methyl-1H-tetrazole-5-thiol moiety is synthesized via a [2+3] cycloaddition between nitriles and sodium azide, followed by methylation and thiolation:
-
Cycloaddition :
-
Methylation :
Thioether Bond Formation: Key Coupling Strategies
Nucleophilic Substitution
The final step involves coupling the indoline ketone with the tetrazole-thiol via a nucleophilic substitution reaction:
-
Reagents :
-
1-Chloroacetyl-2-methylindoline (1.0 equiv).
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1-Methyl-1H-tetrazole-5-thiol (1.2 equiv).
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Base: K₂CO₃ (2.0 equiv) or DBU (1.5 equiv).
-
-
Conditions : Anhydrous THF, 60°C, 6–8 hours.
Optimization Note :
The use of ultrasonic irradiation (25 kHz, 40°C) reduces reaction time to 2 hours and improves yield to 82% by enhancing mass transfer.
Alternative Methodologies and Comparative Analysis
One-Pot Tandem Synthesis
A streamlined approach combines acylation and coupling in a single pot:
-
Step 1 : Acylation of 2-methylindoline with bromoacetyl bromide (1.1 equiv) in DCM.
-
Step 2 : In situ addition of 1-methyl-1H-tetrazole-5-thiol and K₂CO₃.
Catalytic Enhancements
-
Pd(OAc)₂-Mediated Coupling : While primarily used for C–H activation in β-carbolinones, palladium catalysis remains unexplored for this specific thioether formation but presents a potential avenue for future research.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | THF | 60 | 75 |
| DMF | 80 | 68 | |
| Ultrasonic-Assisted | THF | 40 | 82 |
Key Observations :
-
Polar aprotic solvents (THF, DMF) favor solubility of intermediates.
-
Elevated temperatures in DMF promote side reactions (e.g., over-alkylation).
Byproduct Mitigation
-
Common Byproducts :
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Bis-alkylated tetrazole (5–8% yield).
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Hydrolyzed ketone (3–5% yield).
-
-
Solutions :
-
Use of excess tetrazole-thiol (1.5 equiv) suppresses bis-alkylation.
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Anhydrous conditions minimize hydrolysis.
-
Scalability and Industrial Relevance
Q & A
Q. Table 1: Comparative Synthesis Conditions for Analogous Compounds
What analytical techniques are recommended for structural characterization?
Q. Basic Research Focus
- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., and used for pyrazole and indole derivatives) .
- HPLC and FTIR : Monitor purity () and functional groups (e.g., sulfanyl S=O stretch at 1050–1150 cm⁻¹) .
- NMR : Assigns protons near the tetrazole (δ 8.5–9.5 ppm) and indole (δ 7.0–7.5 ppm) moieties (inferred from ).
How can contradictions in spectroscopic data be resolved?
Advanced Research Focus
Contradictions may arise from tautomerism (e.g., tetrazole ring protonation states) or solvent effects:
- Multi-technique validation : Combine X-ray (absolute configuration) with 2D-NMR (NOESY for spatial proximity) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using NIST data for thermodynamic properties) .
How to design experiments to evaluate its biological activity?
Advanced Research Focus
Leverage structural motifs from (indole-sulfonyl hybrids with reported bioactivity):
- In vitro assays : Test kinase inhibition (IC₅₀) or antimicrobial activity (MIC) using standardized protocols.
- Control groups : Include structurally simplified analogs (e.g., without the sulfanyl group) to isolate pharmacophore contributions .
What are the stability profiles under varying storage conditions?
Q. Basic Research Focus
- Light/temperature sensitivity : Store at –20°C in amber vials (based on Safety Data Sheets in ).
- Hydrolytic stability : Monitor sulfanyl-ethanone bond integrity via HPLC after exposure to buffers (pH 2–9) .
How to study the reactivity of the sulfanyl group in catalytic applications?
Q. Advanced Research Focus
- Oxidation/Reduction : Use H₂O₂ (→ sulfoxide) or Zn/HCl (→ thiol) to probe redox behavior (inferred from ).
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to modify the tetrazole moiety .
What computational approaches predict its physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
